molecular formula C9H10N4S B3015021 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 117411-02-6

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3015021
CAS No.: 117411-02-6
M. Wt: 206.27
InChI Key: KNCPIPXWOPQHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol are currently unknown. This compound is used for research purposes

Mode of Action

Triazine derivatives are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Some 1,3,5-triazine derivatives have been found to have potential use as siderophore (microbial iron shelter) mediated drugs

Pharmacokinetics

As a research chemical , it is likely that these properties would vary based on the specific experimental conditions and administration routes.

Result of Action

As a research chemical , its effects would likely depend on the specific experimental conditions and biological targets.

Chemical Reactions Analysis

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-2-phenyl-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5,7H,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCPIPXWOPQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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